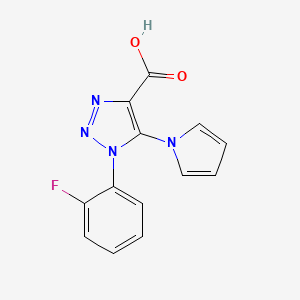
1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H9FN4O2 and its molecular weight is 272.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C14H10FN3O2
- Molecular Weight : 271.25 g/mol
- CAS Number : 1172017-52-5
Antimicrobial Activity
Triazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that triazoles can inhibit the growth of various bacterial and fungal strains due to their ability to interfere with essential biochemical pathways in microorganisms .
Anticancer Activity
Research has demonstrated that compounds containing the triazole ring exhibit potent anticancer activities. For instance:
- Cytotoxicity : The compound has been evaluated against several cancer cell lines. In one study, it displayed an IC50 value of 13.62 ± 0.86 µM against HeLa cells, indicating substantial cytotoxic effects compared to traditional chemotherapeutics such as 5-fluorouracil .
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells through various pathways:
- DNA Damage : The compound has been shown to induce DNA fragmentation and morphological changes indicative of apoptosis in Jurkat T-cells .
- Mitochondrial Dysfunction : It reduces mitochondrial membrane potential, leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural components:
- Substituents : The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and overall biological activity of the compound.
Study on Antiproliferative Activity
A notable study focused on the antiproliferative effects of a series of triazole derivatives, including the target compound. The results indicated that these compounds exhibited selective cytotoxicity towards leukemia cell lines (e.g., K562 and HL-60), with some derivatives showing comparable efficacy to doxorubicin .
Comparative Analysis with Other Triazoles
In comparative studies, the target compound was evaluated against other triazole derivatives. The findings revealed that modifications in the triazole structure could lead to enhanced selectivity and potency against specific cancer types .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-pyrrol-1-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O2/c14-9-5-1-2-6-10(9)18-12(17-7-3-4-8-17)11(13(19)20)15-16-18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZJMNFMADHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














